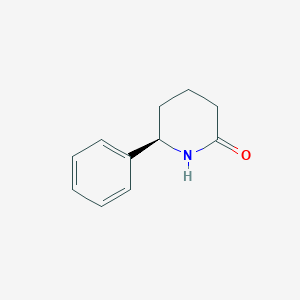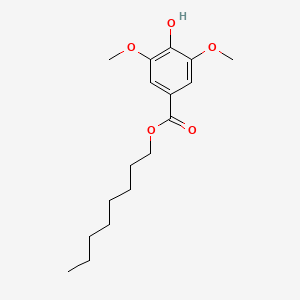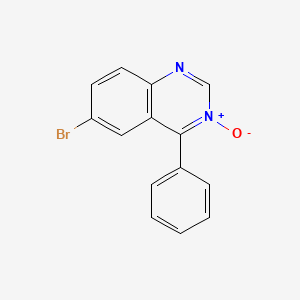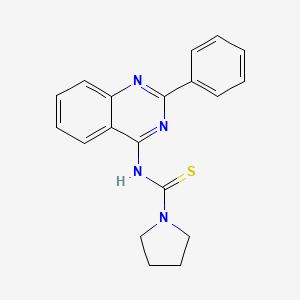![molecular formula C52H50B4Br2N4O8 B14251856 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) CAS No. 436853-31-5](/img/structure/B14251856.png)
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) is a complex organic compound that features boronophenyl groups attached to a phenanthrolin-1-ium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide typically involves the reaction of 1,7-phenanthroline with boronophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boronophenyl-substituted phenanthrolin-1-ium compounds.
Wissenschaftliche Forschungsanwendungen
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boronophenyl groups make it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide involves its interaction with molecular targets through its boronophenyl groups. These groups can participate in Lewis acid-base interactions, hydrogen bonding, and coordination with metal ions. The phenanthrolin-1-ium core can also engage in π-π stacking interactions with aromatic molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-boronophenyl)urea: This compound features boronophenyl groups attached to a urea core and is used in similar applications, such as boron chemistry and materials science.
1,7-Phenanthrolinium, 1,7-bis[(3-boronophenyl)methyl]-, dibromide: A closely related compound with similar structural features and applications.
Uniqueness
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide is unique due to its phenanthrolin-1-ium core, which provides additional stability and versatility in chemical reactions. Its ability to form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
436853-31-5 |
|---|---|
Molekularformel |
C52H50B4Br2N4O8 |
Molekulargewicht |
1062.0 g/mol |
IUPAC-Name |
[3-[[1-[(3-boronophenyl)methyl]-8H-1,7-phenanthrolin-1-ium-7-yl]methyl]phenyl]boronic acid;dibromide |
InChI |
InChI=1S/2C26H25B2N2O4.2BrH/c2*31-27(32)22-8-1-5-19(15-22)17-29-13-4-10-24-25(29)12-11-21-7-3-14-30(26(21)24)18-20-6-2-9-23(16-20)28(33)34;;/h2*1-12,14-16,31-34H,13,17-18H2;2*1H/q2*+1;;/p-2 |
InChI-Schlüssel |
CSYHIRJOACZRQK-UHFFFAOYSA-L |
Kanonische SMILES |
B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)


![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
